Cas no 2751610-32-7 (2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride)
![2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride structure](https://ja.kuujia.com/scimg/cas/2751610-32-7x500.png)
2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- 2751610-32-7
- 2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride
- EN300-37162095
- 1H-Naphth[1,2-d]imidazole-2-ethanamine, 9-methoxy-, hydrochloride (1:1)
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- インチ: 1S/C14H15N3O.ClH/c1-18-11-4-2-3-9-5-6-10-14(13(9)11)17-12(16-10)7-8-15;/h2-6H,7-8,15H2,1H3,(H,16,17);1H
- InChIKey: ZERAJCQYHJDWCC-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C1=CC=CC2C=CC3=C(C=21)N=C(CCN)N3
計算された属性
- せいみつぶんしりょう: 277.0981898g/mol
- どういたいしつりょう: 277.0981898g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 286
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.9Ų
2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37162095-0.5g |
2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride |
2751610-32-7 | 95% | 0.5g |
$2125.0 | 2023-06-02 | |
Enamine | EN300-37162095-2.5g |
2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride |
2751610-32-7 | 95% | 2.5g |
$5341.0 | 2023-06-02 | |
Enamine | EN300-37162095-0.1g |
2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride |
2751610-32-7 | 95% | 0.1g |
$945.0 | 2023-06-02 | |
1PlusChem | 1P028ZIH-500mg |
2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-aminehydrochloride |
2751610-32-7 | 95% | 500mg |
$2689.00 | 2023-12-18 | |
1PlusChem | 1P028ZIH-250mg |
2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-aminehydrochloride |
2751610-32-7 | 95% | 250mg |
$1730.00 | 2023-12-18 | |
Enamine | EN300-37162095-5.0g |
2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride |
2751610-32-7 | 95% | 5g |
$7901.0 | 2023-06-02 | |
Enamine | EN300-37162095-10.0g |
2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride |
2751610-32-7 | 95% | 10g |
$11716.0 | 2023-06-02 | |
Enamine | EN300-37162095-0.25g |
2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride |
2751610-32-7 | 95% | 0.25g |
$1349.0 | 2023-06-02 | |
1PlusChem | 1P028ZIH-1g |
2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-aminehydrochloride |
2751610-32-7 | 95% | 1g |
$3429.00 | 2023-12-18 | |
1PlusChem | 1P028ZIH-10g |
2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-aminehydrochloride |
2751610-32-7 | 95% | 10g |
$14543.00 | 2023-12-18 |
2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochlorideに関する追加情報
2-{9-Methoxy-3H-Naphtho[1,2-d]imidazol-2-yl}ethan-1-amine Hydrochloride (CAS No. 2751610-32-7): A Comprehensive Overview
2-{9-Methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride (CAS No. 2751610-32-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazoles and is characterized by its unique structural features, which include a methoxy-substituted naphthoimidazole moiety and an ethylamine group. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for various biological studies and potential therapeutic applications.
The methoxy group in the naphthoimidazole ring plays a crucial role in modulating the compound's biological activity. Methoxy substituents are known to influence the lipophilicity and electronic properties of molecules, which can affect their binding affinity to specific receptors or enzymes. In the case of 2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride, this substitution may enhance its ability to interact with target proteins, thereby potentiating its pharmacological effects.
The naphthoimidazole core is a well-studied scaffold in medicinal chemistry due to its versatile biological activities. Naphthoimidazoles have been explored for their potential as anticancer agents, antiviral compounds, and inhibitors of various enzymes. The presence of this scaffold in 2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride suggests that it may exhibit similar properties, making it a promising candidate for further investigation.
The ethylamine group attached to the naphthoimidazole ring adds an additional layer of complexity to the molecule's structure. Ethylamine groups are known to participate in hydrogen bonding and can influence the compound's conformational flexibility. This flexibility is crucial for optimizing the molecule's interaction with biological targets and can impact its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Recent studies have highlighted the potential therapeutic applications of 2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antiproliferative activity against various cancer cell lines. The researchers found that it selectively inhibited the growth of cancer cells while sparing normal cells, suggesting a high therapeutic index. This selective cytotoxicity is attributed to the compound's ability to disrupt key signaling pathways involved in cell proliferation and survival.
Another area of interest is the compound's potential as an antiviral agent. Preliminary studies have shown that 2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride can inhibit the replication of certain viruses by interfering with viral entry or replication processes. This property makes it a potential candidate for developing new antiviral therapies, particularly for emerging viral infections where current treatments are limited.
In addition to its direct biological activities, 2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride has also been investigated as a lead compound for drug discovery efforts. Its unique structural features provide a solid foundation for structure-based drug design (SBDD) approaches. By modifying the core scaffold or functional groups, researchers can optimize the compound's potency and selectivity for specific targets. This approach has led to the development of several analogs with enhanced pharmacological profiles.
The hydrochloride salt form of 2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine is particularly advantageous for pharmaceutical applications. Hydrochlorides are often preferred due to their improved solubility in aqueous solutions, which facilitates their formulation into various dosage forms such as tablets, capsules, and injectable solutions. This enhanced solubility also improves bioavailability and ensures consistent drug delivery.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-y}l}ethan-1-aime hydrochloride in treating specific diseases. Early results from Phase I trials have shown promising outcomes in terms of safety and tolerability. The compound has demonstrated minimal side effects at therapeutic doses, which is a critical factor for its successful clinical development.
In conclusion, 2-{9-methoxy-3H-naphtho[1,2-d]imidazol-yl}ethan-amine hydrochloride (CAS No. 2751610-3-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an exciting candidate for further exploration and development as a therapeutic agent. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds great promise for addressing unmet medical needs in various disease areas.
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